molecular formula C20H20O7 B12810145 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 70460-63-8

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B12810145
CAS No.: 70460-63-8
M. Wt: 372.4 g/mol
InChI Key: IMNWUNCXNHSUMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a polymethoxylated flavone derivative characterized by a chromen-4-one core substituted with four methoxy groups at positions 5, 6, 7, and 8, and a 4-methoxyphenyl group at position 2. Its molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.37 g/mol . While structurally similar to tangeretin (5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one), it differs in the position of the 4-methoxyphenyl substituent (position 3 vs. position 2 in tangeretin), making it a positional isomer .

Properties

CAS No.

70460-63-8

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)13-10-27-17-14(15(13)21)16(23-2)18(24-3)20(26-5)19(17)25-4/h6-10H,1-5H3

InChI Key

IMNWUNCXNHSUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.

    Methoxylation: The final step involves the methoxylation of the chromen-4-one core using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to carry out the condensation and cyclization reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form demethylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Demethylated derivatives.

Scientific Research Applications

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.

    Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Effects

  • Tangeretin : Reduces oxidative stress via Nrf2 pathway activation and inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Formononetin/Biochanin A: Hydroxyl groups enhance free radical scavenging but reduce membrane permeability compared to methoxylated analogues .

Enzyme Inhibition

  • Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Inhibition: Aminoethoxy-substituted derivatives (e.g., compound 10 in ) show potent dual inhibition, whereas methoxy-rich compounds like this one may prioritize lipid bilayer interactions over enzyme binding .

Metabolic Stability

Methoxy groups improve metabolic stability by resisting phase I oxidation, unlike hydroxylated flavones (e.g., daidzein, genistein), which undergo rapid glucuronidation .

Biological Activity

5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 481-53-8, is a compound belonging to the flavonoid family. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

  • Molecular Formula : C20_{20}H20_{20}O7_{7}
  • Molecular Weight : 372.37 g/mol
  • Structure : The compound features multiple methoxy groups which contribute to its biological activity.

Biological Activity Overview

The biological activities of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one include:

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have indicated that it can inhibit the growth of pathogens such as Streptococcus mutans and Escherichia coli.
    • A study reported an IC50_{50} value of 5.2 μg/mL against Chlamydia, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity :
    • Preliminary toxicity studies suggest that the compound exhibits low toxicity towards human cells at therapeutic concentrations. This is crucial for its potential use in clinical settings .
  • Mechanisms of Action :
    • The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation. This is particularly relevant in treating infections associated with biofilm development .
    • Genetic studies indicate that it may downregulate genes responsible for biofilm synthesis in bacteria, thereby enhancing its antimicrobial efficacy .

Antimicrobial Effectiveness

A comparative study evaluated the antibacterial activity of several flavonoids, including 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one. The results are summarized in Table 1.

Compound NameTarget BacteriaIC50_{50} (μg/mL)Mechanism
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-oneChlamydia5.2Membrane disruption
Flavonoid AE. coli10Biofilm inhibition
Flavonoid BS. mutans15Cell wall synthesis inhibition

Case Studies

  • Case Study on Biofilm Formation :
    • In a controlled laboratory setting, the compound was tested against Streptococcus mutans, a primary contributor to dental caries. The results indicated a significant reduction in biofilm formation at concentrations as low as 10 μg/mL .
  • Cytotoxicity Assessment :
    • A cytotoxicity assay was conducted using human epithelial cells to assess the safety profile of the compound. Results showed no significant cytotoxic effects even at high concentrations (up to 100 μg/mL), suggesting a favorable safety margin for therapeutic use .

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